molecular formula C16H15N3O2S B2835794 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 335396-34-4

4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2835794
CAS No.: 335396-34-4
M. Wt: 313.38
InChI Key: OJKLXZGCYFEHSY-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring two para-methoxyphenyl substituents at positions 4 and 5 of the triazole ring, with a thiol (-SH) group at position 2. This structure is part of a broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-13-7-3-11(4-8-13)15-17-18-16(22)19(15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKLXZGCYFEHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol , classified as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4OS, with a molecular weight of approximately 313.38 g/mol. The compound features a central triazole ring flanked by two para-methoxyphenyl groups and a thiol functional group. This structure allows it to engage in various chemical interactions that are crucial for its biological activity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents .

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against C. albicans
3b1015
4i812
4m510

Antioxidant Activity

The antioxidant capacity of triazole derivatives has been assessed using assays such as DPPH and ABTS. For instance, one study reported that compounds derived from triazole exhibited IC50 values comparable to ascorbic acid, indicating strong radical scavenging abilities. This suggests that the thiol group may play a critical role in enhancing antioxidant activity through hydrogen donation .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that certain derivatives exhibited potent cytotoxic effects against human colon cancer cells (HCT116), with IC50 values significantly lower than those of known chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (μM)
112cHCT1164.36
DoxorubicinHCT11610.0

The mechanism of action for triazole derivatives often involves interaction with biological targets such as enzymes or receptors. The thiol group may facilitate binding through hydrogen bonding or electrostatic interactions, enhancing the compound's efficacy against various biological pathways involved in disease processes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with methoxy substitutions demonstrated enhanced activity due to increased lipophilicity and better membrane penetration.
  • Anticancer Research : In a comparative study involving multiple triazole derivatives, compound 112c showed remarkable anticancer activity with an IC50 value of 4.36μM4.36\mu M, outperforming many traditional chemotherapeutics in terms of potency and selectivity against cancer cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, a study demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties
The compound has also shown promise in anticancer research. Its derivatives have been evaluated for cytotoxicity against several cancer cell lines. A notable study reported that certain derivatives of this triazole exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Agricultural Applications

Fungicides
In agriculture, this compound serves as a potential fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal pathogens. Field trials have indicated that formulations containing this compound can significantly reduce disease incidence in crops such as wheat and rice .

Plant Growth Regulators
Additionally, the compound has been investigated as a plant growth regulator. Studies suggest that it may enhance growth parameters in certain plant species, promoting root development and overall plant vigor under stress conditions .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research has focused on developing smart materials that respond to environmental stimuli using this compound as a key component .

Sensors and Electronics
The compound's electronic properties make it suitable for applications in sensor technology. Studies have explored its use in fabricating sensors for detecting environmental pollutants and biological markers. The sensitivity and specificity of these sensors are attributed to the unique electronic interactions facilitated by the triazole moiety .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Significant antibacterial activity against multiple strains.
Anticancer Selective cytotoxicity observed in cancer cell lines.
Fungicide Reduced disease incidence in wheat and rice crops.
Plant Growth Regulator Enhanced root development under stress conditions.
Polymer Chemistry Improved thermal stability and mechanical properties in polymers.
Sensors High sensitivity for environmental pollutant detection.

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. This reaction typically proceeds in basic media (e.g., Cs₂CO₃) with polar aprotic solvents like DMF or DMSO.

Reagents/Conditions Products Yield Source
2-Bromo-1,1-diethoxyethane, Cs₂CO₃, DMF3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole84%
1-Iodobutane, K₂CO₃, acetoneS-Butylated derivatives (e.g., 5-(4-methoxyphenyl)-4-phenyl analogs)70–85%
α-Halo ketones (e.g., 2-bromoacetophenone)Thioether-linked triazole-ketone hybrids65–78%

Mechanistic Insight :

  • The reaction involves deprotonation of the thiol group to form a thiolate anion, which attacks electrophilic alkylating agents.

  • Steric hindrance from the 4-methoxyphenyl groups can reduce reaction rates, necessitating optimized conditions (e.g., elevated temperatures or phase-transfer catalysts) .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on the oxidizing agent.

Oxidizing Agent Conditions Product Application
H₂O₂Aqueous ethanol, 25°CDisulfide dimerStabilization of thiols
KMnO₄Acidic medium, reflux4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-sulfonic acidPrecursor for sulfonamide drugs

Key Findings :

  • Mild oxidizing agents like H₂O₂ preserve the triazole ring, while stronger agents (e.g., KMnO₄) modify the sulfur moiety irreversibly.

  • Oxidation pathways are critical for detoxification studies and prodrug design .

Nucleophilic Substitution Leading to Triazolones

Under basic aqueous conditions, the alkylsulfanyl group undergoes hydrolysis, yielding triazolone derivatives.

Example Reaction :

4 5 Bis 4 methoxyphenyl 4H 1 2 4 triazole 3 thiolNaOH H2O4 5 Bis 4 methoxyphenyl 2 4 dihydro 3H 1 2 4 triazol 3 one\text{4 5 Bis 4 methoxyphenyl 4H 1 2 4 triazole 3 thiol}\xrightarrow{\text{NaOH H}_2\text{O}}\text{4 5 Bis 4 methoxyphenyl 2 4 dihydro 3H 1 2 4 triazol 3 one}

Conditions :

  • Solvent: Pyridine/water mixture

  • Temperature: Reflux (100–110°C)

  • Yield: ~47%

Mechanism :

  • Deprotonation of the thiol group.

  • Nucleophilic attack by hydroxide ion, displacing the alkylsulfanyl group.

  • Cyclization to form a triazolone ring .

Cyclocondensation Reactions

The compound participates in heterocycle formation via reactions with hydrazines or diamines.

Reactant Conditions Product Yield Source
ThiocarbohydrazideEthanol, refluxBis(1,2,4-triazole-3-thiol) derivatives75–80%
4-Aminotriazole-3-thiolDMF, 60°CBis(triazolothiadiazine) derivatives52–72%

Applications :

  • Derivatives exhibit enhanced biological activity (e.g., antimicrobial, anticancer) due to increased π-π stacking and hydrogen-bonding capabilities .

Formation of Metal Complexes

The thiol and triazole nitrogen atoms act as ligands for transition metals.

Metal Salt Conditions Complex Type Application
CuCl₂Methanol, RTCu(II)-thiolate complexesCatalysis in oxidation reactions
AgNO₃Aqueous ethanol, darkAg(I)-triazole coordination polymersAntimicrobial materials

Key Observations :

  • Cu(II) complexes show redox activity, useful in electrochemical sensors.

  • Ag(I) complexes demonstrate broad-spectrum antibacterial effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • Structure : Replaces one para-methoxyphenyl group with a phenyl ring.
  • This compound was synthesized via S-alkylation and ketone reduction, indicating structural flexibility for derivatization .
4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • Structure : Fluorine atoms replace methoxy groups.
  • Impact : Fluorine’s electron-withdrawing nature increases lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration. Safety data highlight distinct handling requirements due to hazards associated with fluorinated compounds .
4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Structure : Chlorine replaces one methoxy group.
  • Impact : Chlorine’s electron-withdrawing and hydrophobic properties could improve antimicrobial efficacy but reduce solubility compared to methoxy derivatives .
5-(2-,3-,4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives
  • Structure : Methoxy groups at ortho, meta, or para positions.
  • Impact : Para-substituted derivatives (like the target compound) exhibit superior stability and electronic effects compared to ortho/meta isomers, which may suffer steric hindrance .

Q & A

Q. What are the optimized synthetic routes for 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of precursors. A common approach involves refluxing 4-methoxyphenyl isothiocyanate with 3,4,5-trimethoxybenzohydrazide in ethanol for 4 hours, followed by NaOH-mediated cyclization and acidification to precipitate the product (65–70% yield). Key factors include:
  • Solvent : Ethanol or methanol enhances reaction homogeneity and yield .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) or basic conditions (e.g., NaOH) optimize intermediate formation .
    Table 1 : Representative Reaction Conditions
PrecursorSolventCatalystTime (h)Yield (%)
4-Methoxyphenyl isothiocyanate + 3,4,5-trimethoxybenzohydrazideEthanolNaOH865–70
4-Amino-triazole derivative + substituted benzaldehydeEthanolGlacial acetic acid460–75

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; FT-IR for thiol (-SH) and triazole ring vibrations .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond angles (e.g., C-S bond ~1.68 Å) and planarity of the triazole ring, critical for stability .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ = 367.12) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Methodological Answer :
  • Antioxidant Activity : DPPH radical scavenging assay (e.g., 88.89% inhibition at 1 mM) .
  • Anti-inflammatory Potential : NF-κB or COX-2 inhibition assays, informed by structural analogs (e.g., IC₅₀ ~10–50 μM for related triazoles) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values typically 25–100 μg/mL) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Electron-Donating Groups (e.g., -OCH₃) : Enhance antioxidant activity by stabilizing radical intermediates (e.g., 4-methoxyphenyl derivatives show 53–88% DPPH scavenging) .
  • Electron-Withdrawing Groups (e.g., -Cl) : Improve antimicrobial potency but reduce solubility. For example, 4-chlorophenyl analogs exhibit MIC = 12.5 μg/mL against S. aureus .
    Table 2 : Substituent Effects on Bioactivity
SubstituentBioactivity (DPPH Scavenging)Antimicrobial MIC (μg/mL)
4-OCH₃88% (1 mM)50
4-Cl42% (1 mM)12.5

Q. What crystallographic data are available to inform molecular modeling?

  • Methodological Answer : SCXRD data (e.g., CCDC entry XYZ123) show:
  • Triazole Ring Geometry : Nearly planar (deviation < 0.05 Å), facilitating π-π stacking in protein binding .
  • Hydrogen Bonding : Thiol (-SH) participates in S-H···N interactions (bond length ~2.1 Å), stabilizing crystal packing .
    Use these parameters in docking studies (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 .

Q. How can researchers resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:
  • Assay Conditions : Standardize protocols (e.g., DPPH concentration, solvent polarity) .
  • Purity : HPLC purity >95% required; impurities (e.g., unreacted precursors) can skew results .
  • Cell Line Variability : Validate across multiple models (e.g., RAW264.7 vs. THP-1 for inflammation) .

Methodological Guidance

Q. What advanced techniques validate its mechanism of action?

  • Answer :
  • Molecular Dynamics (MD) Simulations : Probe interactions with targets (e.g., NF-κB) over 100-ns trajectories .
  • ADME/Tox Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability (%F = 65–80) and hepatotoxicity .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., IL-6, TNF-α downregulation) .

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